3-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Description
3-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolopyridine core substituted with a chlorine atom at position 3 and a methyl group at the nitrogen atom (N1). This scaffold is of significant interest in medicinal chemistry due to its role as a kinase inhibitor and its structural versatility for derivatization.
Synthesis:
The compound is typically synthesized via N-methylation of the parent 3-chloro-1H-pyrrolo[2,3-b]pyridine using sodium hydride (NaH) and methyl iodide (MeI) in tetrahydrofuran (THF) . The methyl group at N1 enhances metabolic stability and modulates electronic properties, while the chlorine at C3 facilitates further functionalization via cross-coupling reactions .
Applications:
It serves as a key intermediate in the development of antitumor agents (e.g., cyclin-dependent kinase inhibitors) and kinase-targeted therapies (e.g., TNIK inhibitors) .
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
3-chloro-1-methylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7ClN2/c1-11-5-7(9)6-3-2-4-10-8(6)11/h2-5H,1H3 |
InChI Key |
PWIGGZLIWJBPRY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine with a suitable pyrrole derivative in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 3-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
3-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as electronic or photonic applications.
Mechanism of Action
The mechanism of action of 3-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Comparisons :
Notable Observations:
- Halogen Effects : Chlorine at C3 (target compound) enhances electrophilicity for nucleophilic substitution compared to bromine at C5 in 20a . Fluorine at C4 () increases metabolic stability due to its electronegativity.
- Substituent Bulk : Bulky groups like cyclohexyl (3nb) reduce reactivity in cross-coupling but improve target selectivity .
- Heterocycle Replacement: Thieno[2,3-b]pyridines () exhibit distinct electronic profiles due to sulfur’s polarizability, favoring adenosine receptor binding over kinase inhibition .
Biological Activity
3-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of 3-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is C8H8ClN, with a molecular weight of approximately 169.61 g/mol. The compound features a pyrrole ring fused to a pyridine structure, characterized by the presence of a chlorine atom and a methyl group at specific positions, which influences its reactivity and biological profile.
Mechanisms of Biological Activity
Research indicates that 3-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine exhibits notable biological activities primarily through its interaction with fibroblast growth factor receptors (FGFRs). These receptors play critical roles in cell signaling pathways that regulate tumor growth and proliferation. Inhibition of FGFRs has been associated with the disruption of cancer cell signaling and may serve as a therapeutic strategy in oncology.
Key Mechanisms:
- FGFR Inhibition : The compound acts as an inhibitor of FGFRs, which are implicated in various cancers. By modulating these pathways, it can potentially hinder tumor growth and induce apoptosis in cancer cells.
- Enzyme Interaction : The compound's derivatives have shown promise in enzyme inhibition studies relevant to drug discovery, suggesting broader applications beyond oncology.
Biological Activity Summary
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| FGFR Inhibition | Disruption of tumor growth signaling pathways | Anticancer therapies |
| Enzyme Inhibition | Interaction with enzymes involved in cellular processes | Drug discovery |
Comparative Analysis with Related Compounds
Several compounds share structural similarities with 3-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine. Understanding these relationships helps elucidate the unique properties and potential applications of this compound.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | Base structure without chlorine | Lacks halogen substitution; different reactivity |
| 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine | Chlorine at the para position | Variation in biological activity compared to 3-chloro derivative |
| 2-Chloro-1H-pyrrolo[2,3-b]pyridine | Chlorine at the 2-position | Different electronic properties affecting reactivity |
| 5-Methyl-1H-pyrrolo[2,3-b]pyridine | Methyl group at the 5-position | Potentially altered biological activity due to position of methyl group |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of 3-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives for their biological activities:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxicity against various cancer cell lines. For instance, specific derivatives were tested against ovarian and breast cancer cells, showing promising results in inhibiting cell proliferation while maintaining lower toxicity towards non-cancerous cells .
- Antimycobacterial Properties : Research also explored the antimycobacterial activity of related pyrrolo compounds. Some derivatives exhibited significant inhibitory effects against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis alongside their anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
